molecular formula C26H18BrClN2O4 B12000716 1-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate CAS No. 765291-65-4

1-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate

Cat. No.: B12000716
CAS No.: 765291-65-4
M. Wt: 537.8 g/mol
InChI Key: FKECQTKWIHTXGB-WKULSOCRSA-N
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Description

1-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenol with acetyl chloride to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with carbohydrazide to yield 4-bromophenoxyacetyl carbohydrazide. The final step involves the condensation of this intermediate with 2-naphthyl 4-chlorobenzoate under specific conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in these reactions include dichloromethane, ethanol, and acetonitrile .

Chemical Reactions Analysis

Types of Reactions

1-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .

Scientific Research Applications

1-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate is unique due to its specific combination of functional groups and aromatic rings. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

765291-65-4

Molecular Formula

C26H18BrClN2O4

Molecular Weight

537.8 g/mol

IUPAC Name

[1-[(E)-[[2-(4-bromophenoxy)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate

InChI

InChI=1S/C26H18BrClN2O4/c27-19-8-12-21(13-9-19)33-16-25(31)30-29-15-23-22-4-2-1-3-17(22)7-14-24(23)34-26(32)18-5-10-20(28)11-6-18/h1-15H,16H2,(H,30,31)/b29-15+

InChI Key

FKECQTKWIHTXGB-WKULSOCRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)COC3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)COC3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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